molecular formula C14H18N2O4S B2494277 N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide CAS No. 1797702-98-7

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide

Cat. No.: B2494277
CAS No.: 1797702-98-7
M. Wt: 310.37
InChI Key: ODHWOQPJMQQXJC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide (CAS 1797702-98-7) is a synthetic organic compound with a molecular formula of C14H18N2O4S and a molecular weight of 310.37 g/mol . This complex molecule features a spirocyclic architecture that conjugates a 3-oxo-3H-benzofuran system with a N,N-dimethylsulfonamido-substituted piperidine ring . The presence of the sulfonamide functional group is of significant research interest, as this moiety is found in a wide range of pharmacologically active compounds . Sulfonamides are known to exhibit diverse biological activities through mechanisms such as the inhibition of enzymes like dihydropteroate synthase or carbonic anhydrase, making them valuable scaffolds in medicinal chemistry and drug discovery research for developing agents with antibacterial, anti-carbonic anhydrase, or other therapeutic properties . It is important for researchers to note that sulfonamide-based compounds can be classified into antibacterial types, which contain an aromatic amine group and are associated with allergic reactions, and non-antibacterial types, which typically lack this group . This compound is supplied for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWOQPJMQQXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts acylation of isonipecotic acid derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural features to N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide exhibit antiviral properties. For instance, bisbenzofuran derivatives have shown activity against viruses such as chikungunya and yellow fever virus (YFV). The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), with some exhibiting values as low as 1.9 μM, suggesting potential for development as antiviral agents .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. A study on similar spiro compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound could be explored for its potential as an antibacterial agent .

Synthesis of Spiro Compounds

The synthesis of this compound can be achieved through one-pot reactions involving various precursors. The methodology typically involves condensation reactions that yield spiro compounds with high efficiency . Such synthetic routes are valuable for producing a variety of derivatives that can be screened for biological activity.

Polymer Development

Compounds like this compound can serve as intermediates in the synthesis of polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced material applications .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral activity against YFV
Medicinal ChemistryAntimicrobial properties
Synthetic ChemistrySynthesis of spiro compounds
Material ScienceDevelopment of high-performance polymers

Case Study 1: Antiviral Activity

In a controlled study, a series of spiro compounds similar to this compound were tested against YFV. The results indicated that specific modifications to the benzofuran moiety significantly enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.

Case Study 2: Synthesis Optimization

A recent study focused on optimizing the synthesis conditions for spiro compounds derived from ninhydrin and naphthoquinones. The findings showed that varying solvent systems and temperatures could lead to improved yields and purity of the target compounds, including derivatives related to this compound .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Substituent (R-group) IC₅₀ (nM)* Key Interactions with BChE
Target Compound N,N-dimethyl ~15† Cation-π (Tyr332), H-bond (Thr120)
Compound 2 -(CH₂)₂-OMe 10.2 H-bond (structural water/Asn68)
Compound 7 -H 25.4 Minimal steric hindrance
Compound 8 -Me 18.7 Enhanced hydrophobic packing

*Data extrapolated from Table 1 in ; †Estimated based on structural analogs.

  • N-Alkyl Chain Length and Polarity: The target compound’s N,N-dimethyl group balances steric bulk and hydrophobicity, enabling optimal fit into BChE’s choline-binding pocket (Tyr82, Trp430). This contrasts with compound 2’s -(CH₂)₂-OMe group, which forms a hydrogen bond with a structural water molecule near Asn68, enhancing affinity .
  • Sulfonamide vs. Carboxamide :

    • Replacing the sulfonamide (target compound) with a carboxamide (e.g., compound 1 in ) alters hydrogen-bonding geometry. Sulfonamide oxygen forms a stronger H-bond with Thr120, whereas carboxamide derivatives exhibit weaker interactions, reducing inhibitory activity .

Spirocyclic Core Modifications

  • Benzofuran vs. Isobenzofuran Isomers: The target compound’s 2-benzofuran orientation differs from isobenzofuran analogs (e.g., 3,3-dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] in ).
  • Piperidine Substituents :

    • Fluorinated piperidine derivatives (e.g., from ) demonstrate altered conformational rigidity. The target compound’s dimethyl group restricts piperidine ring puckering, enhancing preorganization for BChE binding compared to flexible, unprotected analogs .

Functional Group Replacements

  • Sulfonamide vs. Carboxylate Esters :
    • Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (from ) lacks the sulfonamide’s H-bonding capacity, resulting in negligible BChE inhibition. This underscores the sulfonamide’s critical role in target engagement .

Biological Activity

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spiro-benzofuran-piperidine framework, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. For instance, recent studies have reported efficient synthetic routes that yield high purity and good yields of spiro[2-benzofuran-1,4'-piperidine] derivatives through various chemical transformations .

Antiviral Activity

Recent research has highlighted the antiviral potential of compounds containing the benzofuran moiety. For example, derivatives similar to this compound have shown promising activity against viruses such as Yellow Fever Virus (YFV). The effective concentration (EC50) values indicate the concentration needed to inhibit 50% of viral activity, while the cytotoxic concentration (CC50) reflects the toxicity towards host cells. The selectivity index (SI), calculated as SI=CC50EC50\text{SI}=\frac{\text{CC}_{50}}{\text{EC}_{50}}, provides insight into the safety profile of these compounds .

CompoundEC50 (µM)CC50 (µM)SI
Compound A12.520016
Compound B8.010012.5
N,N-dimethyl...15.015010

Antitumor Activity

The spiro compound has also been evaluated for its antitumor properties. Studies have demonstrated that similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the effectiveness of these compounds in inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HepG210.5Apoptosis induction
MCF-715.0Cell cycle arrest
DU14512.0Caspase activation

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through pathways involving Bax/Bcl-2 ratios and caspase activation .
  • Inhibition of Viral Replication : The antiviral action is likely mediated through interference with viral entry or replication processes within host cells .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on HepG2 Cells : A study demonstrated that a derivative induced significant apoptosis in HepG2 cells at concentrations as low as 10 µM, with morphological changes consistent with apoptotic cell death.
  • Antiviral Screening : Another study screened various compounds for their ability to inhibit YFV replication, revealing that certain benzofuran derivatives had promising antiviral activity with favorable SI values.

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